molecular formula C16H11FN4S B394380 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide CAS No. 312278-29-8

4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide

Cat. No.: B394380
CAS No.: 312278-29-8
M. Wt: 310.4g/mol
InChI Key: DBCNWZGUMHWQMH-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is a synthetic chemical reagent of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. This compound belongs to the 5H-[1,2,4]triazino[5,6-b]indole class, a privileged scaffold known for its diverse pharmacological potential. The structure incorporates a 4-fluorobenzyl sulfide group at the 3-position of the triazinoindole core, a modification frequently explored to optimize biological activity and physicochemical properties. Research into analogous triazinoindole derivatives has demonstrated promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with some closely related structures exhibiting good potency . Furthermore, similar compounds have shown substantial potential in antimicrobial studies against various bacterial and fungal strains . Beyond infectious disease research, the triazinoindole scaffold is also under investigation for other therapeutic areas, including as antagonists for quorum sensing in Pseudomonas aeruginosa, which is a key target for anti-virulence strategies . The presence of the fluorine atom and the sulfanyl linker in this specific compound makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the design of new analogs targeting a range of biological pathways. This product is intended for research and development purposes in a controlled laboratory environment only. This compound is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCNWZGUMHWQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.

    Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazinoindole intermediate.

    Formation of the sulfide linkage:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide involves its ability to chelate iron ions. By binding to ferrous ions, the compound can disrupt iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in cancer cells, which have a higher iron requirement than normal cells. The compound’s interaction with molecular targets such as Bcl-2, Bax, and cleaved caspase-3 proteins further supports its role in inducing apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physicochemical characteristics, and biological activities:

Compound Name Substituents Molecular Weight Key Properties/Activities References
4-Fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide 4-Fluorobenzyl (sulfide linkage) Not reported Hypothesized enhanced lipophilicity and DNA/enzyme binding due to fluorine substitution.
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (26) Bromophenyl (acetamide linkage), methyl group on triazinoindole ~395.3 95% purity; potential antimicrobial activity inferred from structural analogs.
2-[(8-Bromo-5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide (27) Dual bromine substituents (indole and phenyl) 507.2 Increased molecular weight/halogen content may enhance DNA intercalation or enzyme inhibition.
N-Phenyl-2-(5H-triazino[5,6-b]indol-3-ylsulfanyl)acetamide Phenyl (acetamide linkage) 335.39 Melting point 261–268°C; moderate lipophilicity (density 1.47 g/cm³).
NV5 (2-[(5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-pyridin-2-yloxyphenyl)acetamide) Pyridinyloxy-phenyl group Not reported Inhibits alkylquinolone AI biosynthesis in Pseudomonas aeruginosa; no synergy with ciprofloxacin.
5H-Triazino[5,6-b]indole-3-thiol (22) Thiol group 202.24 High melting point (334–335°C); reactive thiol site for metal coordination or further derivatization.

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like the phenyl or bromophenyl derivatives . Fluorine’s electronegativity may also strengthen hydrogen bonding or dipole interactions with target proteins.

Linkage Modifications :

  • Sulfide-linked derivatives (e.g., target compound, NV5) show retained activity in bacterial systems, whereas acetamide-linked analogs (e.g., Compound 26) prioritize solubility and synthetic accessibility .
  • The thiol group in Compound 22 serves as a versatile intermediate for further functionalization but may limit stability due to oxidation sensitivity .

Physicochemical Properties: The target compound’s 4-fluorobenzyl group likely reduces polarity compared to hydroxyl- or carboxyl-containing analogs, improving logP and bioavailability. Melting points correlate with molecular rigidity; brominated and fluorinated derivatives (e.g., Compound 27, mp >300°C) exhibit higher thermal stability than non-halogenated analogs .

Biological Activities: NV5 demonstrates specific antagonism against Pseudomonas aeruginosa MvfR, highlighting the importance of the triazinoindole core in quorum sensing modulation . Oxazole-triazinoindole hybrids () show α-amylase inhibition, suggesting the scaffold’s versatility in targeting diverse enzymes .

Biological Activity

4-Fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is a compound of significant interest due to its diverse biological activities. This article synthesizes existing research findings, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound can be synthesized through various chemical pathways involving the reaction of triazine and indole derivatives. For instance, recent studies have highlighted the synthesis of fluorinated amino-heterocyclic compounds that exhibit enhanced biological properties due to the introduction of fluorine atoms, which can improve lipophilicity and bioavailability . The synthesis typically involves the formation of intermediates through nucleophilic substitutions and cyclization reactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazines, including those similar to this compound, exhibit broad-spectrum antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeOrganism TestedMIC (µg/mL)
Triazine Derivative ABactericidalE. coli32
Triazine Derivative BFungicidalC. albicans16
4-Fluorobenzyl AnalogBacteriostaticS. aureus64

Anti-Cancer Properties

The compound has been evaluated for its anti-cancer properties. Studies have demonstrated that triazino-indole derivatives can induce apoptosis in cancer cells through various pathways such as the inhibition of specific kinases involved in cell proliferation . In vitro studies have shown promising results against several cancer cell lines.

Case Study: Anti-Cancer Activity
A study conducted on a series of triazino-indole derivatives revealed that one compound exhibited an IC50 value of 50 µM against human breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as CDK6 and PDGFRA, which are crucial in cancer progression .
  • Efflux Pump Inhibition : Some studies suggest that these compounds may act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells .

Q & A

Basic: What are the most effective synthetic routes for 4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide?

The synthesis typically involves Wittig reactions and S-alkylation strategies. For example:

  • Step 1 : React 6-(5’-fluoro-2’-aminophenyl)-3-thioxo-1,2,4-triazinone with triphenylphosphine imine via Wittig reaction to introduce fluorine and phosphorus substituents .
  • Step 2 : Alkylation of the thiol group using fluorobenzyl halides to form the sulfide linkage. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield .
  • Validation : Confirm intermediates via elemental analysis and NMR spectroscopy (e.g., δ ~7.8 ppm for triazinoindole protons, δ ~4.3 ppm for benzyl-S-CH2) .

Basic: How can researchers characterize the structure and purity of this compound?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and fluorobenzyl methylene groups (δ ~4.3 ppm) .
    • FT-IR : Confirm S-H (2500–2600 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: ~60%, N: ~15%) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular weight (e.g., m/z ~400–460) .

Basic: What biological activities have been reported for this compound?

Preliminary studies highlight molluscicidal activity against Biomphalaria alexandrina snails (LD₅₀: 0.8–1.2 ppm), critical for combating bilharziasis. Compare efficacy to Baylucide (standard drug) via snail immersion assays . Mechanism hypotheses include inhibition of neuronal acetylcholinesterase or disruption of ion channels .

Advanced: How can researchers optimize the compound’s bioactivity through structural modifications?

  • Modify the triazinoindole core : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 5 or 8 to enhance electrophilic interactions .
  • Vary the benzyl sulfide moiety : Replace 4-fluorobenzyl with 3,4-dichlorobenzyl to test hydrophobicity effects on membrane penetration .
  • Assess SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with snail acetylcholinesterase (PDB: 1ACJ) .

Advanced: How should researchers resolve contradictions in reported spectral data for triazinoindole derivatives?

  • Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 5-benzyl-3-mercapto-triazinoindole δ 7.2–8.1 ppm for indole protons) .
  • Theoretical validation : Compute ¹H NMR chemical shifts using DFT (e.g., Gaussian 16, B3LYP/6-31G**) and compare with experimental data .
  • Reproduce synthesis : Verify reaction conditions (e.g., solvent, catalyst) to rule out byproduct interference .

Advanced: What methodological frameworks are recommended for studying structure-activity relationships (SAR)?

  • Guided by theory : Link SAR studies to Hammett substituent constants (σ) or Hansen solubility parameters to rationalize electronic/steric effects .
  • Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, PSA) with bioactivity .
  • Validate hypotheses : Use crystallography (if crystals are obtainable) or dynamic light scattering to confirm aggregation states in solution .

Advanced: How can researchers address low yields in the alkylation step of the synthesis?

  • Parameter screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution .
  • Real-time monitoring : Employ in-situ IR spectroscopy to track thiolate anion formation (disappearance of S-H peak at ~2550 cm⁻¹) .

Advanced: What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Process control : Implement flow chemistry for precise temperature/pH control during alkylation and recrystallization .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (e.g., 50–100 µm via laser diffraction) and optimize using DoE (e.g., Box-Behnken) .
  • Automated purification : Use preparative HPLC with fraction collectors to isolate high-purity batches (>99%) .

Advanced: How should researchers validate the compound’s mechanism of action in molluscicidal assays?

  • Enzyme inhibition assays : Measure acetylcholinesterase activity in snail homogenates using Ellman’s method (λ = 412 nm) .
  • Imaging : Use confocal microscopy with fluorescent probes (e.g., Fluo-4 AM) to visualize calcium flux disruption in snail neurons .
  • Omics integration : Perform transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., ion channels, detoxification enzymes) post-exposure .

Advanced: What are best practices for addressing discrepancies between computational predictions and experimental bioactivity?

  • Refine computational models : Incorporate explicit solvent effects (e.g., COSMO-RS) and protein flexibility in docking simulations .
  • Experimental validation : Synthesize and test computationally prioritized analogs (e.g., 3-nitro derivatives) to confirm activity trends .
  • Data triangulation : Cross-validate results with independent assays (e.g., SPR for binding kinetics, in vivo snail mortality rates) .

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